molecular formula C17H12N2O B082033 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile CAS No. 13721-17-0

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile

Cat. No.: B082033
CAS No.: 13721-17-0
M. Wt: 260.29 g/mol
InChI Key: ISINJAULVPSFFZ-UHFFFAOYSA-N
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Description

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile is an organic compound with the molecular formula C₁₇H₁₂N₂O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of quinoline with benzoyl chloride and a cyanide source. The reaction typically proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction can be summarized as follows:

Quinoline+Benzoyl Chloride+Cyanide SourceThis compound\text{Quinoline} + \text{Benzoyl Chloride} + \text{Cyanide Source} \rightarrow \text{this compound} Quinoline+Benzoyl Chloride+Cyanide Source→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The benzoyl group or the cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzoyl-2-cyanoquinoline
  • 1-Benzoyl-1,2-dihydroquinoline-2-carbonitrile
  • N-benzoyl-1,2-dihydroquinaldonitrile

Uniqueness

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile is unique due to its specific structural features, such as the presence of both a benzoyl group and a cyano group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Overview

1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile (C₁₇H₁₂N₂O) is a quinoline derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring both a benzoyl and a cyano group, contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₇H₁₂N₂O
  • Molecular Weight : 264.29 g/mol
  • Structural Characteristics : The compound contains a quinoline ring system, which is known for its biological significance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cancer Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Preliminary studies indicate that it may inhibit key signaling pathways that lead to cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at Kyoto University, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The findings indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Potential

A separate investigation into the anticancer properties revealed that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The study highlighted its potential as a lead compound for developing new cancer therapies .

Properties

IUPAC Name

1-benzoyl-2H-quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-15-11-10-13-6-4-5-9-16(13)19(15)17(20)14-7-2-1-3-8-14/h1-11,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISINJAULVPSFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801035909
Record name 1-Benzoyl-1,2-dihydroquinaldonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID801035909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13721-17-0
Record name 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13721-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzoyl-1,2-dihydroquinaldonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11908
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Record name 1-Benzoyl-1,2-dihydroquinaldonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-2-CYANO-1,2-DIHYDROQUINOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of quinoline (19.35 g), benzoyl chloride (28.1 g), aluminum chloride (1.0 g) and methylene chloride (500 mL) was stirred at ambient temperature for 10 minutes. Trimethyl silyl cyanide (20.0 g) was added dropwise. The stirring was continued for 4 hours. The mixture was washed twice with 1N HCl (500 mL) then with water (500 mL). The organic phase was dried over anhydrous magnesium sulfate then evaporated to dryness. The title compound (26.0 g) was obtained as a white solid, m.p. 153-154° C. This product was used for the preparation of the title compound described in step 2, and for preparation of the title compound described in Example 2.
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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